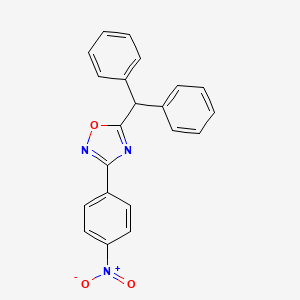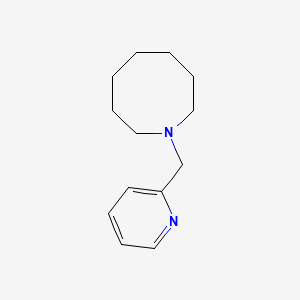
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as DPMO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. DPMO is a member of the oxadiazole family of compounds and has been shown to exhibit a range of interesting properties that make it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of DPMO is not fully understood, but it is believed to involve the formation of a stable complex with certain biological molecules, such as proteins or nucleic acids. This complex formation can lead to changes in the structure or function of these molecules, which can be studied using a range of techniques, including fluorescence microscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects:
DPMO has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study. For example, DPMO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMO has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPMO in lab experiments is its high fluorescence intensity and photostability. This makes it an attractive alternative to other commonly used fluorescent probes, which can suffer from photobleaching or have low quantum yields. However, one limitation of using DPMO is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on DPMO. One area of interest is in the development of new fluorescent probes based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create probes with improved properties, such as increased brightness or improved selectivity for certain biological molecules. Another area of interest is in the development of new antimicrobial agents based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create compounds with improved antimicrobial activity and reduced toxicity. Finally, there is also potential for the use of DPMO in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by the dysfunction of certain enzymes, such as acetylcholinesterase.
Métodos De Síntesis
The synthesis of DPMO is a relatively straightforward process that involves the reaction of benzaldehyde and 4-nitrobenzohydrazide in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield DPMO. The purity of the final product can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPMO has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of DPMO is in the field of fluorescence microscopy. DPMO is a highly fluorescent compound that can be used as a fluorescent probe for imaging biological samples. Its high quantum yield and photostability make it an attractive alternative to other commonly used fluorescent probes.
Propiedades
IUPAC Name |
5-benzhydryl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)18-13-11-17(12-14-18)20-22-21(27-23-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXBHGYMSREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)